1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Overview
Description
“1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone” is a chemical compound with the CAS Number: 172739-45-6 . It has a molecular weight of 228.68 and a molecular formula of C11H13ClO3 .
Molecular Structure Analysis
The molecular structure of “1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone” is represented by the formula C11H13ClO3 . This indicates that the compound contains 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone” is a solid substance . It has a melting point of 73 - 74 degrees Celsius .Scientific Research Applications
1. Quantum Mechanical Studies
- Application : This compound has been used in spectroscopic analysis and different quantum mechanical studies of pharmaceutically active compounds .
- Method : The simulated IR spectrum of these compounds was compared with experimentally available data, and essential functional group assignments were made .
- Results : The compound was found to interact with graphene and fullerene, to form molecular self-assembly. These self-assemblies showed tremendous enhancement in various physicochemical properties when compared with its constituents .
2. Environmental Research
- Application : This compound has been shown to have potential effects on ecosystems and can be used in pollution management.
3. Proteomics Research
4. Material Science
- Application : This compound has been used in the study of molecular self-assembly with graphene and fullerene .
- Method : The compound was found to interact with graphene and fullerene, to form molecular self-assembly .
- Results : These self-assemblies showed tremendous enhancement in various physicochemical properties when compared with its constituents .
5. Advanced Battery Science and Technology
6. Biochemical Research
Safety And Hazards
The safety information for “1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone” includes several hazard codes: H302, H312, and H332 . This indicates that the compound may be harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1-[4-(3-chloropropoxy)-2-hydroxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-8(13)10-4-3-9(7-11(10)14)15-6-2-5-12/h3-4,7,14H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPADWTIRNNDRIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364920 | |
Record name | 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone | |
CAS RN |
172739-45-6 | |
Record name | 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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